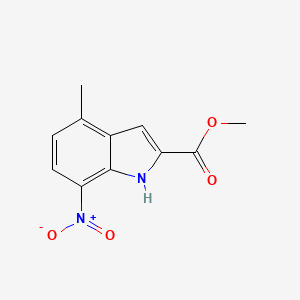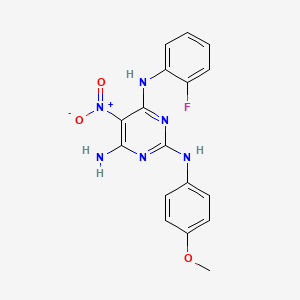
4-Chloro-2-iodobenzoyl chloride
Vue d'ensemble
Description
4-Chloro-2-iodobenzoyl chloride is an electron-deficient substituted 2-iodobenzoic acid . It is used in the preparation of pyrroles by reaction with imines and acetylenes mediated by isocyanides using palladium catalysis .
Synthesis Analysis
4-Iodobenzoyl chloride has been used in the modification of poly(allylamine), to make the polymer x-ray visible . It is also used in the preparation of a series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, potential human dopamine D4 antagonists .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-iodobenzoyl chloride is C7H3Cl2IO . The average mass is 300.909 Da and the monoisotopic mass is 299.860565 Da .Chemical Reactions Analysis
4-Iodobenzoyl chloride is employed in the preparation of pyrroles by reaction with imines and acetylenes mediated by isocyanides using palladium catalysis . It is also used in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, potential human dopamine D4 antagonists .Applications De Recherche Scientifique
Synthesis of Isoindolin-1-ones and Spiroisoindolinones
4-Chloro-2-iodobenzoyl chloride is used in the synthesis of isoindolin-1-ones and spiroisoindolinones, important compounds in organic chemistry. Through palladium-catalyzed intermolecular coupling and heteroannulation, it reacts with imines and ketimines, forming these compounds in moderate to high yields. This process is significant in the development of pharmaceuticals and agrochemicals due to the bioactivity of these heterocyclic compounds (Cho et al., 2000); (Cho et al., 1999).
Synthesis of 3‐Alkenylisoindolin‐1‐ones
Another application is in the synthesis of 3-alkenylisoindolin-1-ones, which also involves palladium-catalyzed coupling and cyclization with aldimines. These reactions are crucial in the synthesis of complex organic molecules, contributing to advancements in synthetic organic chemistry and material science (Cho et al., 1998).
Structural Importance in Halogen Bonding
In the realm of crystallography, 4-Chloro-2-iodobenzoyl chloride demonstrates the importance of halogen bonding as structural determinants. It contributes to the understanding of molecular interactions and structural configuration in organic crystals, which is vital in the design and development of new materials (Pigge et al., 2006).
Synthesis of Isoindolones and Iminocarbene Complexes
Furthermore, it is involved in the synthesis of isoindolones and novel iminocarbene ligand complexes. These syntheses are important in the fields of medicinal chemistry and organometallic chemistry, contributing to the development of new catalysts and drug molecules (Campbell et al., 2010); (Frøseth et al., 2003).
Palladium-catalysed Synthesis of Isoquinolin-1-ones
It also plays a role in the palladium-catalysed synthesis of N-substituted isoquinolin-1-ones, showcasing its utility in catalysis and its contribution to the development of new synthetic methodologies (Grigg et al., 2002).
Involvement in Hydrogen-bonded Framework Structures
Finally, 4-Chloro-2-iodobenzoyl chloride is relevant in the formation of hydrogen-bonded framework structures. Such structures are important in materials science, especially in the design of molecular materials with specific physical properties (Vasconcelos et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
4-chloro-2-iodobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGMGECIFCNVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-iodobenzoyl chloride | |
Synthesis routes and methods
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(2-Morpholin-4-ylethoxy)ethoxy]ethanol](/img/structure/B2617212.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2617213.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2617216.png)
amino]acetic acid](/img/structure/B2617218.png)
![N-(tert-butyl)-2-phenylimidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2617219.png)
![2-{[1-(1,3-benzodioxol-5-ylmethyl)-1H-imidazol-2-yl]thio}-N-1-naphthylacetamide](/img/structure/B2617220.png)
![methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate](/img/structure/B2617224.png)
![4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]pyrimidin-2-amine](/img/structure/B2617225.png)



![N-(2-fluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617231.png)